



# (±)-Silybin basic chemical and physical properties

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An in-depth technical guide on the core chemical and physical properties of **(±)-Silybin**, tailored for researchers, scientists, and drug development professionals.

# Introduction

Silybin, also known as silibinin, is the primary bioactive constituent of silymarin, an extract from the seeds of the milk thistle plant (Silybum marianum).[1][2][3][4] It is a flavonolignan and exists as a mixture of two diastereomers, Silybin A and Silybin B, in an approximately equimolar ratio. [1][3] Silybin has garnered significant attention in the scientific community for its hepatoprotective, antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][4][5][6] [7] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (±)-Silybin, presenting quantitative data, experimental methodologies, and relevant structural information.

# **Chemical Identity and Structure**

(±)-Silybin is a complex molecule formed by the oxidative coupling of a flavonoid (taxifolin) and a phenylpropanoid (coniferyl alcohol).[1][5] This results in a structure with multiple chiral centers, leading to the existence of its diastereomeric forms, Silybin A ((2R,3R)-2-[(2R,3R)-...]) and Silybin B ((2R,3R)-2-[(2S,3S)-...]).[1][5]

Table 1: General Chemical Identifiers for (±)-Silybin



Identifier	Value	Reference
IUPAC Name	(2R,3R)-2-[(2R,3R)-2,3-dihydro-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one	[1][5][8][9]
Synonyms	Silibinin, Flavobin, Silliver, Silybine, Silymarin I	[1][3][5][8][9]
CAS Number	22888-70-6	[1][5][6][8][9][10]
Molecular Formula	C25H22O10	[1][3][5][6][8][9][11]
Molecular Weight	482.44 g/mol	[1][3][5][6][9][11]
InChI Key	SEBFKMXJBCUCAI- HKTJVKLFSA-N	[3][6][10]

# **Physicochemical Properties**

The physicochemical properties of silybin, particularly its poor water solubility, are critical determinants of its bioavailability and therapeutic efficacy.[1][12]

Table 2: Key Physicochemical Properties of Silybin



Property	Value	Notes	Reference
Physical Form	Crystalline solid, Pale yellow to amber	Silybin A forms yellowish flat crystals, while Silybin B forms yellow grain crystals.	[1][2][8]
Melting Point	Silybin A: 162–163 °CSilybin B: 158–160 °CMixture: 164-174 °C	The distinct melting points reflect the different crystal packing of the diastereomers.	[1][6]
рКа	5-OH: 6.637-OH: 7.7– 7.9520-OH: 11.0	Silybin behaves as a weak acid in neutral aqueous solutions due to its phenolic hydroxyl groups.	[5][13]
LogP (o/w)	2.4	This value indicates a hydrophobic character.	[11]
Optical Rotation	Silybin A: $[\alpha]D^{23} + 20.0^{\circ}$ (c 0.21, acetone)Silybin B: $[\alpha]D^{23} - 1.07^{\circ}$ (c 0.28, acetone)	The different optical rotations are a key characteristic of the two diastereomers.	[1]

# **Solubility Profile**

Silybin's solubility is a major challenge in drug development. It is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, having low solubility and high permeability.

Table 3: Solubility of Silybin in Various Solvents



Solvent	Solubility	Reference
Water	< 50 μg/mL (practically insoluble)	[1][12]
Phosphate Buffer (pH 7.2)	~0.5 mg/mL (in 1:9 DMF:PBS)	[8]
Ethanol	~0.1 mg/mL (poorly soluble)	[1][8][12]
Methanol	Poorly soluble	[1][12][13]
Dimethyl Sulfoxide (DMSO)	~10 mg/mL	[1][8]
Dimethylformamide (DMF)	~20 mg/mL	[1][8]
Acetone	Soluble	[1][13]
Chloroform	Insoluble	[1][13]
Petroleum Ether	Insoluble	[1][13]

# **Spectroscopic Properties**

Spectroscopic data is essential for the identification and quantification of silybin.

Table 4: Spectroscopic Data for Silybin

Technique	Data	Reference
UV/Vis Spectroscopy	λmax: 229, 288 nm (in Methanol or Ethanol)	[8][9][14][15][16]
<sup>1</sup> H NMR	Spectra are very similar for Silybin A and B, making differentiation difficult. Key signals in DMSO-d <sub>6</sub> include $\delta$ 5.91 (H-6), 5.86 (H-8), 5.07 (H-2), and 4.59 (H-3).	[1][5][17]
<sup>13</sup> C NMR	Similar to <sup>1</sup> H NMR, the spectra for the two diastereomers are nearly identical.	[1][5]



# **Experimental Protocols**

Detailed methodologies are crucial for the accurate characterization of silybin.

# Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of silybin in water.

- Preparation: Add an excess amount of (±)-Silybin powder to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle.
   Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent in which silybin is highly soluble (e.g., methanol or DMSO) to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of silybin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~288 nm) or High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the original solubility in the aqueous medium by accounting for the dilution factor. The experiment should be performed in triplicate.

# **High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation**

HPLC is the most common method for separating and quantifying Silybin A and Silybin B.[1][5]



- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Chromatographic Conditions:
  - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
  - Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is an isocratic mixture of methanol and water.
  - Flow Rate: 1.0 mL/min.
  - o Column Temperature: 25-30 °C.
  - o Detection Wavelength: 288 nm.
- Sample Preparation: Dissolve the silybin sample in the mobile phase or a compatible solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.
- Analysis: Inject the sample and record the chromatogram. Silybin A and Silybin B will elute
  as two distinct, closely-spaced peaks. Identification is based on the retention times
  compared to purified standards of each diastereomer. Quantification is achieved by
  integrating the peak areas and comparing them to a calibration curve generated from
  standards of known concentrations.

# **Visualizations**

Diagrams are provided to illustrate key experimental workflows and biological interactions.

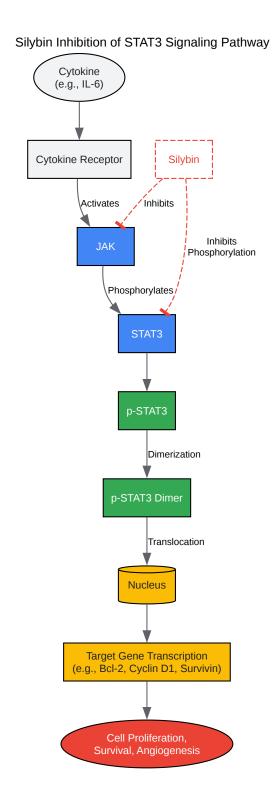


# Solubility Data (mg/mL or µg/mL) Workflow for Physicochemical Characterization of Silybin Sample Preparation (±)-Silybin Bulk Powder Analytical Techniques UV-Vis Spectroscopy (Nava Determination) Data Output Melting Thermogram Spectra for Confirmation

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Caption: Experimental workflow for characterizing (±)-Silybin.





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Caption: Silybin's inhibitory effect on the JAK/STAT3 signaling pathway.



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